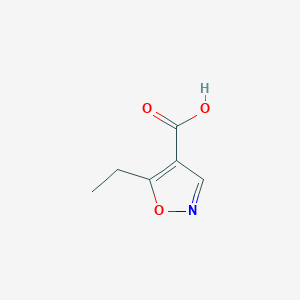

5-Ethyl-isoxazole-4-carboxylic acid

説明

Significance of Isoxazole (B147169) Scaffolds in Medicinal Chemistry and Related Fields

Isoxazole, a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. rsc.orgnih.govnih.gov These scaffolds are found in numerous pharmaceutical drugs, natural products, and agrochemicals. nih.gov The versatility of the isoxazole ring allows for structural modifications that can enhance pharmacological properties, making it a valuable component in the design of new therapeutic agents. nih.govmdpi.com

The isoxazole moiety is a key structural unit in drugs with diverse therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. rsc.orgnih.gov Its electron-rich aromatic structure and the relatively weak nitrogen-oxygen bond contribute to its unique reactivity and potential for various chemical transformations. nih.govmdpi.com Researchers have developed numerous synthetic strategies, such as transition metal-catalyzed cycloadditions and green chemistry approaches, to create a wide array of isoxazole derivatives with improved bioactivity and selectivity. rsc.org The ongoing exploration of isoxazole chemistry underscores its importance in modern pharmaceutical research and its potential to address unmet medical needs. rsc.org

Overview of Heterocyclic Compounds as Research Targets

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to many areas of science, including chemistry, biology, and pharmacology. openaccessjournals.com These compounds are ubiquitous in nature, forming the core structures of many biologically essential molecules like vitamins, hormones, and antibiotics. nveo.org The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical and biological properties to these molecules, making them crucial building blocks in the synthesis of a vast number of pharmaceuticals, agrochemicals, and functional materials. openaccessjournals.com

The structural diversity and functional versatility of heterocyclic compounds make them a primary focus of research and development. openaccessjournals.com Over 90% of new drugs contain a heterocyclic scaffold, highlighting their central role in medicinal chemistry. nveo.org The ability of these compounds to interact with a wide range of biological targets has led to their use in treating a multitude of diseases. ijpsr.com The continuous development of new synthetic methodologies for heterocyclic compounds is a driving force behind many technological advancements and improvements in human health. openaccessjournals.com

Historical Context of Isoxazole Derivatives in Academic Inquiry

The study of isoxazole chemistry has a rich history, with early investigations laying the groundwork for its current prominence in scientific research. The isoxazole ring structure was first correctly identified by Ludwig Claisen in 1888. ijpcbs.com A significant advancement in isoxazole synthesis came from the work of Quilico and his colleagues between 1930 and 1946, who explored the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds. ijpcbs.com

Historically, the synthesis of isoxazole derivatives often involved the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. guidechem.com While effective, these methods sometimes suffered from harsh reaction conditions and a lack of regioselectivity. guidechem.com Over the decades, researchers have developed more refined and versatile synthetic routes, including methods that allow for the creation of specific isomers and more complex substituted isoxazoles. orgsyn.orgacs.org This evolution in synthetic chemistry has been crucial for the exploration of the diverse biological activities of isoxazole derivatives and their development into clinically useful drugs. nih.govijpcbs.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-ethyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-5-4(6(8)9)3-7-10-5/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUUMRJFLRVBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564025 | |

| Record name | 5-Ethyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134541-03-0 | |

| Record name | 5-Ethyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethyl-4-isoxazolecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Profile of 5 Ethyl Isoxazole 4 Carboxylic Acid

Chemical Structure and Properties

5-Ethyl-isoxazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered isoxazole (B147169) ring. This ring is substituted with an ethyl group at the 5th position and a carboxylic acid group at the 4th position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H9NO3 | sigmaaldrich.com |

| Molecular Weight | 155.15 g/mol | sigmaaldrich.com |

| Melting Point | 85-87 °C | echemi.com |

| Density | 1.273±0.06 g/cm³ (Predicted) | echemi.com |

| XLogP3 | 0.7 | echemi.com |

| PSA (Polar Surface Area) | 63.3 Ų | echemi.com |

The presence of the carboxylic acid group makes the compound acidic and allows for the formation of various salts and esters. The ethyl group, being larger than a methyl group, can influence the compound's physical properties, such as its crystal packing and solubility. The increased lipophilicity due to the ethyl substituent may lead to reduced solubility in water compared to its methyl analog. Carboxylic acid derivatives of isoxazole are generally stable in acidic conditions but can undergo decarboxylation at high temperatures.

Synthesis and Preparation

The synthesis of this compound and its esters is a topic of interest in organic chemistry due to their utility as intermediates. A general and selective method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters involves the 1,3-dipolar cycloaddition of a nitrile oxide with an enamine. orgsyn.org For instance, the reaction of 1-nitropropane (B105015) with a suitable enamino ester, often in the presence of a dehydrating agent like phosphorus oxychloride, can yield the corresponding ethyl 3-ethyl-5-substituted-4-isoxazolecarboxylate. orgsyn.orgacs.org Subsequent hydrolysis of the resulting ester provides the desired carboxylic acid. acs.org

Another approach involves the reaction of ethyl β-pyrrolidinocrotonate with 1-nitropropane and triethylamine (B128534) in chloroform, followed by the addition of phosphorus oxychloride. orgsyn.org This method has been shown to produce ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, which can then be hydrolyzed to the carboxylic acid. orgsyn.org The synthesis of isoxazole derivatives can also be achieved through the cyclization of alkynyl oxime ethers catalyzed by silver. guidechem.com These modern synthetic methods offer advantages over older techniques by providing higher yields and greater control over the final product's structure, avoiding the formation of unwanted isomers. orgsyn.org

Chemical Reactivity and Transformations of 5 Ethyl Isoxazole 4 Carboxylic Acid and Its Analogs

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid functional group at the 4-position of the isoxazole (B147169) ring is a versatile handle for a variety of chemical modifications, including esterification, amidation, hydrazide formation, and conversion to the corresponding acid chloride. These transformations are fundamental in the synthesis of more complex molecules and potential drug candidates.

Esterification Reactions

Esterification of isoxazole-4-carboxylic acids is a common strategy to modify the properties of the parent compound, such as its solubility and bioavailability. This reaction is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

A general method for preparing a range of 3,5-disubstituted-4-isoxazolecarboxylic esters involves the reaction of primary nitro compounds with enamino esters. orgsyn.org For instance, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate has been synthesized from ethyl β-pyrrolidinocrotonate, 1-nitropropane (B105015), and triethylamine (B128534) in chloroform, followed by the addition of phosphorus oxychloride. orgsyn.org This method is noted for its high regioselectivity, avoiding the formation of positional isomers that can occur with other synthetic routes. orgsyn.org

Another approach involves the hydrolysis of the corresponding ester to yield the carboxylic acid. For example, ethyl-5-methylisoxazole-4-carboxylate can be hydrolyzed to 5-methylisoxazole-4-carboxylic acid using a strong acid like 60% aqueous H₂SO₄, which offers higher yields and shorter reaction times compared to other acid mixtures. google.com The resulting carboxylic acid can then be re-esterified with different alcohols if desired.

Furthermore, iron(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles in dioxane at elevated temperatures can lead to the formation of isoxazole-4-carboxylic esters in good yields. researchgate.net

| Reactants | Reagents/Catalysts | Product | Reference |

| 5-Ethyl-isoxazole-4-carboxylic acid, Ethanol | Acid catalyst | Ethyl 5-ethyl-isoxazole-4-carboxylate | orgsyn.org |

| 4-Acyl-5-methoxyisoxazoles | Fe(II), Dioxane | Isoxazole-4-carboxylic esters | researchgate.net |

| Ethyl β-pyrrolidinocrotonate, 1-Nitropropane, Triethylamine | Phosphorus oxychloride, Chloroform | Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | orgsyn.org |

Amidation Reactions

Amidation of this compound involves the coupling of the carboxylic acid with an amine, typically facilitated by a coupling agent or after conversion of the carboxylic acid to a more reactive species like an acid chloride. This reaction is crucial for the synthesis of a wide range of biologically active amides.

A common method for forming amides is to first convert the carboxylic acid to its acid chloride, which then readily reacts with an amine. For example, 5-methylisoxazole-4-carboxylic acid is reacted with thionyl chloride to form 5-methylisoxazole-4-carbonyl chloride, which is then reacted with an aniline (B41778) derivative in the presence of an amine base to yield the corresponding anilide. google.com

Direct catalytic amidation methods are also being developed to avoid the use of stoichiometric activating agents. mdpi.com These methods often involve the use of catalysts to facilitate the direct reaction between a carboxylic acid and an amine. mdpi.com For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been successfully coupled to resin-bound peptides, demonstrating the feasibility of forming amide bonds with this class of compounds in solid-phase synthesis. nih.govnih.gov

| Reactants | Reagents/Catalysts | Product | Reference |

| 5-Methylisoxazole-4-carbonyl chloride, Trifluoromethyl aniline | Amine base | 5-Methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide | google.com |

| 5-Amino-3-methyl-isoxazole-4-carboxylic acid, Resin-bound peptide | Coupling agents | N-terminus modified peptide | nih.govnih.gov |

Hydrazide Formation

The formation of hydrazides from this compound introduces a reactive hydrazide moiety that can be further functionalized. This transformation is typically achieved by reacting the corresponding ester or acid chloride with hydrazine (B178648) hydrate (B1144303).

The synthesis of isoxazole hydrazides often proceeds through the corresponding ester. For example, an isoxazole-4-carboxylate can be reacted with hydrazine hydrate to yield the isoxazole-4-carbohydrazide. This hydrazide can then serve as a precursor for the synthesis of various heterocyclic systems.

Formation of Acid Chlorides

The conversion of this compound to its acid chloride is a key step in activating the carboxyl group for subsequent reactions, such as amidation and esterification with sterically hindered alcohols. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly used reagents for this transformation. commonorganicchemistry.com

The reaction of 5-methylisoxazole-4-carboxylic acid with thionyl chloride is a documented method for producing 5-methylisoxazole-4-carbonyl chloride. google.com Similarly, oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) is another effective method for converting carboxylic acids to acid chlorides under mild conditions. acs.org The choice of reagent can depend on the sensitivity of other functional groups present in the molecule.

| Reactant | Reagent | Product | Reference |

| 5-Methylisoxazole-4-carboxylic acid | Thionyl chloride (SOCl₂) | 5-Methylisoxazole-4-carbonyl chloride | google.com |

| Carboxylic acid | Oxalyl chloride ((COCl)₂), DMF (cat.) | Acid chloride | acs.org |

Reactions Involving the Isoxazole Ring System

While the carboxylic acid moiety is the primary site of reactivity, the isoxazole ring itself can undergo specific transformations, although it is generally considered an aromatic and relatively stable heterocyclic system. researchgate.net

Nucleophilic Displacement Reactions

Nucleophilic displacement reactions on the isoxazole ring are less common and typically require the presence of activating groups. However, intramolecular nucleophilic substitution has been utilized as a key step in the synthesis of fused isoxazole systems. For example, an efficient method for the synthesis of isoxazolo[4,5-b]pyridines has been developed based on the intramolecular nucleophilic substitution of a nitro group on a pyridine (B92270) ring. beilstein-journals.org

In some cases, the isoxazole ring can be cleaved under specific conditions. The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under reducing or basic conditions, which can be a useful synthetic strategy to unmask other functional groups. researchgate.net For instance, base-promoted rearrangement of certain isoxazole derivatives can lead to ring-opening and the formation of new heterocyclic systems. beilstein-journals.org

It has also been noted that in the synthesis of 5-arylaminoisoxazoles from enaminones, an intermolecular nucleophilic vinylic substitution (SNV) reaction occurs where an aminohydroxy anion acts as an O-nucleophile. nanobioletters.com

Annulation Reactions to Form Fused Heterocycles

Annulation, or ring-forming, reactions involving isoxazole derivatives provide a powerful strategy for the synthesis of complex fused heterocyclic systems. These reactions often utilize the inherent reactivity of the isoxazole ring and its substituents to construct new rings, leading to compounds with diverse pharmacological properties.

A notable application of annulation reactions is the synthesis of isoxazolo[5,4-b]pyridines. These fused heterocycles are of significant interest due to their potential as pharmaceuticals and advanced materials. researchgate.net One approach involves the condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters. Depending on the catalyst used, this reaction can divergently produce two different isomers of isoxazolo[5,4-b]pyridine-α-carboxylates and isoxazolo[5,4-b]pyridine-γ-carboxylates. researchgate.net The reaction proceeds in moderate to good yields and the structures of the products have been confirmed by X-ray crystal analysis. researchgate.net

Another strategy for constructing the isoxazolo[5,4-b]pyridine (B12869864) system involves the reaction of 3-methylisoxazol-5-amine with reagents like ethyl 2-cyano-3-ethoxyacrylate or 2-(bis(methylthio)methylene)malononitrile. clockss.org These reactions lead to the formation of ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate and other derivatives through a sequence of nucleophilic addition, elimination, and subsequent cyclization. clockss.org The resulting fused systems have been investigated for their cytotoxic properties against various cancer cell lines. clockss.org

Furthermore, the isoxazole ring can serve as a precursor for other heterocyclic systems through ring expansion reactions. For instance, methyl 2-(isoxazol-5-yl)-3-oxopropanoates can undergo a Mo(CO)6-mediated ring expansion to yield 4-oxo-1,4-dihydropyridine-3-carboxylates. beilstein-journals.org This method provides access to a range of substituted pyridone derivatives, which are important scaffolds in medicinal chemistry. beilstein-journals.org The reactivity of these pyridones allows for further functionalization to produce highly substituted nicotinates. beilstein-journals.org

The synthesis of isoxazolo[4,5-b]pyridines can be achieved through several methods, including the annulation of a pyridine ring to a functionalized isoxazole core. researchgate.net This can be accomplished via intramolecular cyclization of 4-(propargylamino)isoxazoles or through reactions of 4-amino-5-benzoylisoxazoles with ketones or 1,3-dicarbonyl compounds. beilstein-journals.org

Table 1: Examples of Annulation Reactions Involving Isoxazole Derivatives

| Starting Isoxazole Derivative | Reagent(s) | Fused Heterocycle Formed | Reference |

|---|---|---|---|

| 5-Aminoisoxazoles | β,γ-alkynyl-α-imino esters | Isoxazolo[5,4-b]pyridines | researchgate.net |

| 3-Methylisoxazol-5-amine | Ethyl 2-cyano-3-ethoxyacrylate | Ethyl 4-amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate | clockss.org |

| Methyl 2-(isoxazol-5-yl)-3-oxopropanoates | Mo(CO)₆ | 4-Oxo-1,4-dihydropyridine-3-carboxylates | beilstein-journals.org |

| 4-(Propargylamino)isoxazoles | - | Isoxazolo[4,5-b]pyridines | beilstein-journals.org |

Rearrangement Pathways

Isoxazole derivatives can undergo a variety of rearrangement reactions, often initiated by thermal or photochemical stimuli, leading to the formation of different heterocyclic or acyclic structures. These rearrangements provide valuable synthetic routes to compounds that may be difficult to access through other means.

Photochemical Rearrangements: The photoisomerization of isoxazoles is a well-studied process that typically proceeds through the homolysis of the O-N bond upon UV irradiation, forming a key acyl azirine intermediate. acs.org This intermediate can then rearrange to form various products, with oxazoles being the most common. acs.org However, recent studies have shown that trisubstituted isoxazoles can undergo a photochemical rearrangement to generate highly reactive ketenimines. acs.orgnih.gov This transformation is facilitated by the use of a medium-pressure Hg-lamp in a continuous flow reactor, allowing for the isolation of these previously elusive intermediates. acs.org The resulting ketenimines can be further converted into pharmaceutically relevant pyrazoles. acs.org The specific pathway of photochemical rearrangement can be influenced by the substitution pattern on the isoxazole ring. acs.orgresearchgate.netnih.gov

Thermal and Catalytic Rearrangements: Thermal rearrangements of isoxazoles can also lead to significant structural transformations. For instance, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy/5-aminoisoxazoles in dioxane at elevated temperatures results in the formation of isoxazole-4-carboxylic esters and amides. acs.orgnih.gov This reaction proceeds through a domino isomerization process involving the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. acs.orgnih.gov Under milder conditions, this azirine intermediate can be isolated and subsequently isomerized to either isoxazoles under catalytic conditions or to oxazoles under noncatalytic thermolysis. acs.orgnih.gov

Ruthenium(II) catalysts can also promote the rearrangement of isoxazol-5-ones. nih.gov Treatment of 4-(2-hydroxyalkylidenyl)-substituted isoxazol-5(4H)-ones with a catalytic amount of [RuCl₂(p-cymene)]₂ leads to the formation of isoxazole-4-carboxylic acids in good to excellent yields. nih.gov This non-decarboxylative rearrangement is believed to be facilitated by the stabilization of the incipient carboxylate anion through an intramolecular hydrogen bond. nih.gov

A novel rearrangement involving the isoxazole ring has been observed during the collision-induced dissociation (CID) of valdecoxib (B1682126) metabolites in mass spectrometry. nih.gov This two-step rearrangement involves an initial intramolecular SN2 reaction with a five-membered ring rearrangement, followed by a four-membered ring intramolecular rearrangement and cleavage of the N-O bond. nih.gov

Table 2: Summary of Rearrangement Pathways of Isoxazole Derivatives

| Isoxazole Derivative | Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Trisubstituted isoxazoles | Photochemical (UV light) | Ketenimines, Pyrazoles | acs.orgnih.gov |

| 4-Acyl-5-methoxy/5-aminoisoxazoles | Fe(II) catalyst, heat | Isoxazole-4-carboxylic esters/amides | acs.orgnih.gov |

| 4-(2-Hydroxyalkylidenyl)-isoxazol-5(4H)-ones | Ru(II) catalyst | Isoxazole-4-carboxylic acids | nih.gov |

| Valdecoxib metabolites | Collision-Induced Dissociation (MS) | Rearranged fragment ions | nih.gov |

Electrophilic and Nucleophilic Substitutions on the Isoxazole Ring

The isoxazole ring can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the heteroatoms and the substitution pattern on the ring.

Electrophilic Substitution: Electrophilic aromatic substitution on the isoxazole ring is known to occur preferentially at the C4-position. reddit.com This regioselectivity can be rationalized by examining the resonance structures of the intermediate sigma complex, where substitution at C4 leads to a more stable intermediate compared to substitution at C3 or C5. reddit.com A powerful method for the synthesis of highly substituted isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govorganic-chemistry.org Using electrophiles like iodine monochloride (ICl), this reaction provides 4-iodoisoxazoles in good to excellent yields under mild conditions. nih.gov These 4-iodoisoxazoles are versatile intermediates that can be readily functionalized through palladium-catalyzed cross-coupling reactions to afford a wide variety of 3,4,5-trisubstituted isoxazoles. nih.gov

Nucleophilic Substitution: The isoxazole ring itself is generally not highly susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups. The presence of a nitro group, for example, can facilitate nucleophilic aromatic substitution (SNAr) reactions. An efficient protocol has been developed for the functionalization of the isoxazole ring through SNAr reactions of 5-nitroisoxazoles with various nucleophiles. rsc.org This method offers excellent yields, mild reaction conditions, and a broad scope for both the 5-nitroisoxazole substrates and the nucleophiles. rsc.org This approach allows for the sequential functionalization of the isoxazole ring, providing access to 3,5- and 3,4,5-substituted isoxazoles with high regioselectivity. rsc.org

The reactivity of carboxylic acid derivatives on the isoxazole ring is also an important consideration. The carboxylate group is generally the least reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives like amides and esters. libretexts.org The conversion of this compound to more reactive derivatives, such as the corresponding acyl chloride, is a common strategy to facilitate further reactions. For instance, reacting the carboxylic acid with thionyl chloride can produce the 5-ethyl-isoxazole-4-carbonyl chloride, which can then be readily reacted with nucleophiles like amines to form amides. google.com

Biological Activities and Mechanistic Investigations of 5 Ethyl Isoxazole 4 Carboxylic Acid Derivatives

Anti-Inflammatory Effects and Associated Pathways

The anti-inflammatory properties of isoxazole (B147169) derivatives are a key area of investigation. These compounds have been shown to modulate inflammatory responses through various mechanisms, including the inhibition of key enzymes and the modulation of cytokine production.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Some isoxazole derivatives have been identified as inhibitors of COX-2, an isoform of the enzyme that is upregulated during inflammation. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1. nih.gov

Research into 4,5-diphenyl-4-isoxazoline derivatives has shown that specific substitutions on the isoxazole core can lead to potent and selective COX-2 inhibition. nih.gov For instance, a study on 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline demonstrated significant analgesic and anti-inflammatory activities, with a high selectivity for COX-2 over COX-1. nih.gov Molecular modeling studies have suggested that the substituents on the isoxazole ring play a crucial role in fitting into the active site of the COX-2 enzyme. nih.gov

Furthermore, some 4,5-diarylisoxazol-3-carboxylic acids have been investigated as potential anti-inflammatory agents due to their ability to inhibit leukotriene synthesis. nih.govmdpi.com Leukotrienes are another class of inflammatory mediators, and their inhibition represents an alternative pathway for controlling inflammation.

Table 1: Cyclooxygenase (COX) Inhibition by Isoxazoline (B3343090) Derivatives

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline (13j) | COX-1 | 258 | 0.000155 | nih.gov |

| 2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline (13j) | COX-2 | 0.004 | nih.gov | |

| 4-phenyl-4-isoxazoline with F substituent (13k) | COX-2 | 0.0316 | 3162 | nih.gov |

In addition to enzyme inhibition, isoxazole derivatives can exert their anti-inflammatory effects by modulating the production of cytokines, which are signaling proteins that regulate inflammation. Macrophage Migration Inhibitory Factor (MIF) is an inflammatory cytokine that has been implicated in various inflammatory disorders. nih.gov Certain isoxazole derivatives have been identified as MIF antagonists, suggesting a potential therapeutic application in steroid-resistant inflammatory conditions. nih.gov

Studies on 5-amino-3-methylisoxazole[5,4-d]pyrimidin-4-one derivatives have demonstrated their ability to differentially inhibit immune responses, including polyclonal antibody production induced by pokeweed mitogen in human peripheral blood mononuclear cells. nih.gov The specific substitutions on the isoxazole ring were found to influence the inhibitory activity of these compounds. nih.gov

Antimicrobial Properties (Antibacterial, Antifungal, Antitubercular)

Derivatives of 5-Ethyl-isoxazole-4-carboxylic acid have demonstrated a broad spectrum of antimicrobial activity, making them promising candidates for the development of new anti-infective agents.

Research has shown that isoxazole derivatives are effective against both Gram-positive and Gram-negative bacteria. In some cases, these compounds have exhibited superior antibacterial efficacy compared to structurally similar compounds. The isoxazole scaffold is considered a valuable starting point for the development of new antibiotics.

One area of focus has been the inhibition of bacterial serine acetyltransferase (SAT), an enzyme involved in the biosynthesis of L-cysteine, which is crucial for bacterial tolerance to antibiotics. nih.gov A series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been developed as inhibitors of this enzyme. nih.gov While initial studies have shown promising inhibitory potency, further research is needed to improve their ability to interfere with bacterial growth in vivo. nih.gov

The antifungal properties of isoxazole derivatives have also been explored. Peptides containing non-proteinogenic amino acids, including those with an isoxazole moiety, have shown potent antifungal activity. nih.gov The incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid into peptide structures is being investigated as a strategy to develop novel antifungal agents. nih.gov

A significant area of research has been the evaluation of isoxazole derivatives as antitubercular agents, particularly against drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.gov One key target is the Mtb protein tyrosine phosphatase B (MptpB), a virulence factor that helps the bacteria survive within host macrophages. nih.gov

Structure-based drug design has led to the development of 4,5-diarylisoxazole-3-carboxylic acid derivatives as potent inhibitors of MptpB. nih.govacs.org These inhibitors have been shown to reduce the survival of multidrug-resistant Mtb strains in macrophages and enhance the efficacy of first-line anti-TB drugs. nih.govacs.org Monotherapy with an orally bioavailable MptpB inhibitor has demonstrated a reduction in the bacterial burden in animal models of tuberculosis. nih.govacs.org

Furthermore, isoxazole-3-carboxylic acid methyl ester-based urea (B33335) and thiourea (B124793) derivatives have shown potent in vitro activity against both drug-susceptible and drug-resistant Mtb. nih.gov These compounds are being optimized to improve their selectivity and efficacy.

Table 2: Antitubercular Activity of Isoxazole Derivatives

| Compound Series | Target | Activity | Reference |

|---|---|---|---|

| 4,5-Diarylisoxazole-3-carboxylic acids | MptpB | Inhibition of Mtb survival in macrophages | nih.govacs.org |

| Isoxazole-3-carboxylic acid methyl ester-based ureas and thioureas | Mtb | In vitro activity against drug-susceptible and drug-resistant strains | nih.gov |

Anticancer Activities

The isoxazole scaffold is a key structural motif in a variety of compounds exhibiting anticancer properties. Research into derivatives of this compound has revealed their potential to combat cancer through various mechanisms, including the modulation of cell proliferation, the targeting of specific molecular pathways, and the inhibition of crucial enzymes involved in cancer progression.

Cell Proliferation and Survival Modulation

A primary focus of anticancer research is the inhibition of uncontrolled cell proliferation and the induction of cancer cell death. Derivatives of this compound have demonstrated significant activity in this area. For instance, a series of novel isoxazole-carboxamides linked to a 1,3,4-oxadiazole (B1194373) core showed potent antiproliferative activity against several human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colon cancer (HCT-116). These compounds were found to induce apoptosis, a form of programmed cell death, thereby controlling cancer cell population growth.

Targeting Molecular Pathways in Cancer Cells

The anticancer effects of these isoxazole derivatives are often rooted in their ability to interfere with specific molecular pathways that are dysregulated in cancer cells. One such pathway involves the epidermal growth factor receptor (EGFR), a key driver of cell proliferation in many cancers. Certain isoxazole-based compounds have been identified as potent EGFR inhibitors. By blocking EGFR signaling, these molecules can effectively halt the downstream processes that lead to cancer cell growth and survival.

Histone Deacetylase (HDAC) Inhibition Studies

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression regulation. In many cancers, HDACs are overactive, leading to the silencing of tumor suppressor genes. Consequently, HDAC inhibitors are a promising class of anticancer agents. Novel hydroxamic acid derivatives incorporating the this compound scaffold have been synthesized and evaluated for their HDAC inhibitory activity. These compounds have shown the ability to inhibit HDAC enzymes, which can lead to the re-expression of silenced tumor suppressor genes and subsequent cancer cell death.

Heat Shock Protein 90 (Hsp90) Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous proteins that are critical for cancer cell survival and proliferation. Inhibition of Hsp90 is a well-established strategy in cancer therapy. Certain derivatives of this compound have been investigated as Hsp90 inhibitors. These compounds are designed to bind to the ATP-binding site of Hsp90, disrupting its function and leading to the degradation of its client proteins, many of which are oncoproteins.

Immunomodulatory Research

Beyond their direct effects on cancer cells, derivatives of this compound have also been studied for their ability to modulate the immune system. This is a crucial area of research, as the immune system plays a vital role in recognizing and eliminating cancer cells.

Immunosuppressive Effects

Some isoxazole derivatives have demonstrated immunosuppressive activities. For example, the compound leflunomide, which contains an isoxazole ring, is known to inhibit the proliferation of lymphocytes. This effect is primarily mediated by its active metabolite, which inhibits the enzyme dihydroorotate (B8406146) dehydrogenase, an enzyme essential for pyrimidine (B1678525) synthesis in lymphocytes. While immunosuppression is typically associated with the treatment of autoimmune diseases, understanding these mechanisms can provide insights into the broader immunomodulatory potential of isoxazole compounds.

Interactive Data Table: Summary of Biological Activities

| Compound Class | Target | Biological Effect | Cancer Cell Lines |

| Isoxazole-carboxamide-1,3,4-oxadiazole hybrids | Undisclosed | Antiproliferative, Apoptosis induction | HepG2, MCF-7, HCT-116 |

| Isoxazole-based compounds | Epidermal Growth Factor Receptor (EGFR) | EGFR Inhibition | Not specified |

| This compound hydroxamic acid derivatives | Histone Deacetylases (HDACs) | HDAC Inhibition | Not specified |

| This compound derivatives | Heat Shock Protein 90 (Hsp90) | Hsp90 Inhibition | Not specified |

| Leflunomide (active metabolite) | Dihydroorotate dehydrogenase | Immunosuppression, Lymphocyte proliferation inhibition | Not applicable |

Immunostimulatory Effects

While many isoxazole derivatives exhibit immunosuppressive effects, a subset has been identified for its immunostimulatory properties, presenting potential therapeutic utility, especially for patients undergoing chemotherapy. nih.gov Studies have focused on derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide, which have demonstrated notable immunoregulatory effects. nih.gov These compounds have been observed to modulate T-cell subsets and the levels of B-cells within lymphoid organs. nih.gov Furthermore, they have been shown to enhance the production of antibodies against sheep red blood cells (SRBC) in mice. nih.gov These findings suggest a potential application for these isoxazole derivatives as adjuvants to boost the efficacy of vaccines or in the treatment of certain infections and autoimmune diseases. nih.gov

Modulation of Peripheral Blood Mononuclear Cell Proliferation

The immunomodulatory capacity of isoxazole derivatives extends to their influence on the proliferation of peripheral blood mononuclear cells (PBMCs), a key component of the adaptive immune response. nih.govnih.gov Research into a series of 5-amino-3-methylisoxazole[5,4-d]pyrimidin-4-one derivatives found that they differentially inhibited polyclonal antibody production induced by pokeweed mitogen (PWM) in cultures of human PBMCs. nih.gov The inhibitory activity of these derivatives was dependent on the nature and position of substituted groups. nih.gov

In another study, a series of isoxazole derivatives, referred to as the PUB series, were investigated for their effects on human PBMC proliferation induced by phytohemagglutinin (PHA). nih.gov Similarly, a selected 5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide derivative, known as compound MM3, was found to lower PHA-induced PBMC proliferation. nih.gov This immunosuppressive action was linked to a proapoptotic mechanism, indicated by a strong increase in the expression of caspases, Fas, and NF-κB1 in Jurkat cells. nih.gov

Table 1: Investigated Effects of Isoxazole Derivatives on PBMC Proliferation

| Derivative Class | Mitogen | Observed Effect | Reference |

|---|---|---|---|

| 5-amino-3-methylisoxazole[5,4-d]pyrimidin-4-one derivatives | Pokeweed Mitogen (PWM) | Differential inhibition of polyclonal antibody production | nih.gov |

| "PUB series" isoxazole derivatives | Phytohemagglutinin (PHA) | Effects on proliferation investigated | nih.gov |

| 5-amino-N′-[2-(2,4-dihydroxyphenyl)ethylidene]-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | Phytohemagglutinin (PHA) | Lowered proliferation | nih.gov |

Neuroprotective and Neurodegenerative Disease Research

Derivatives of isoxazole are being actively investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. nih.govmdpi.com Research efforts are concentrated on several mechanisms, including the modulation of critical neurotransmitter receptors and enzymes involved in the progression of these diseases. nih.govmdpi.com

AMPA Receptor Agonism Research

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are a subtype of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system, playing a critical role in learning and memory. mdpi.com Dysfunction of these receptors is implicated in various neurological disorders. mdpi.com Consequently, isoxazole derivatives have become a focus of research for their ability to modulate AMPA receptor activity. mdpi.comnih.gov

One area of investigation involves isoxazole-4-carboxamide derivatives, which are being studied for their potential as negative allosteric modulators of AMPA receptors, a mechanism that could be beneficial in managing chronic inflammatory pain. mdpi.comnih.gov Electrophysiological studies on twelve such derivatives (CIC-1 to CIC-12) revealed potent inhibitory effects on AMPA receptor activity. mdpi.com Specifically, compounds CIC-1 and CIC-2 demonstrated an 8-fold and 7.8-fold reduction in AMPA receptor whole-cell currents, respectively. mdpi.comnih.gov

Conversely, other research has focused on developing agonists for AMPA receptors. One notable compound, (RS)-2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid (ACPA), was found to be a more potent agonist than AMPA itself in binding studies. researchgate.net

Table 2: Research on Isoxazole Derivatives and AMPA Receptor Modulation

| Compound/Series | Type of Modulation | Key Finding | Reference |

|---|---|---|---|

| Isoxazole-4-carboxamide derivatives (CIC-1, CIC-2) | Negative Allosteric Modulation | Potent inhibition of AMPA receptor activity; CIC-1 showed an 8-fold reduction in current. mdpi.comnih.gov | mdpi.comnih.gov |

| (RS)-2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid (ACPA) | Agonism | Displayed higher binding affinity to AMPA receptors than AMPA itself (IC50 = 20 nM). researchgate.net | researchgate.net |

Acetylcholinesterase (AChE) Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov This approach helps to alleviate the cholinergic deficit seen in patients. nih.gov

A study focused on the design and synthesis of methyl indole-isoxazole carbohydrazide (B1668358) derivatives as potential multi-target agents for Alzheimer's disease evaluated their ability to inhibit AChE. nih.gov The results showed that these derivatives were generally more potent against AChE than butyrylcholinesterase (BuChE). nih.gov The most effective compound from the series, designated 5d, which featured a meta-methoxy substitution, exhibited an IC₅₀ value of 29.46 ± 0.31 µM against AChE. nih.gov Kinetic studies revealed that compound 5d acts as a competitive inhibitor, competing with the substrate for binding to the active site of the enzyme. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibition by an Indole-Isoxazole Derivative

| Compound | Target Enzyme | Inhibition Mechanism | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| Compound 5d | Acetylcholinesterase (AChE) | Competitive | 29.46 ± 0.31 | nih.gov |

Modulation of Neuroinflammation

Neuroinflammation is a critical factor in the pathogenesis of many neurodegenerative diseases. The anti-inflammatory properties documented for various isoxazole derivatives suggest their potential utility in mitigating the neuroinflammatory processes that contribute to neuronal damage. nih.govnih.gov For instance, a series of 4,5-diaryloisoxazol-3-carboxylic acids were synthesized and identified as potent inhibitors of leukotriene biosynthesis, which is a key inflammatory pathway. nih.gov By targeting such inflammatory cascades, isoxazole derivatives may offer a neuroprotective effect.

Other Investigated Biological Activities

The structural versatility of the isoxazole nucleus has led to the discovery of a wide spectrum of other biological activities beyond immunomodulation and neuroprotection. researchgate.net Numerous studies have reported that various derivatives possess significant antimicrobial, anticancer, antifungal, and herbicidal properties. researchgate.netnih.gov

Table 4: Diverse Biological Activities of Isoxazole Derivatives

| Biological Activity | Description | Reference(s) |

|---|---|---|

| Antimicrobial/Antibacterial | Effective against various bacterial strains, including Gram-positive bacteria. Some derivatives with a thiophene (B33073) moiety show increased activity. nih.gov | nih.govresearchgate.net |

| Anticancer | Some compounds have shown the ability to inhibit the proliferation of cancer cells. researchgate.net | researchgate.net |

| Antifungal | Demonstrated inhibition against various fungi, including Fusarium graminearum and Botrytis cinerea. researchgate.net | researchgate.net |

| Herbicidal | Certain derivatives exhibit inhibitory effects against various plant species. researchgate.net | researchgate.net |

| Antiviral | Identified as a potential activity for some isoxazole-amide scaffolds. researchgate.net | researchgate.net |

| Insecticidal | Reported as a biological activity for certain isoxazole derivatives. researchgate.net | researchgate.net |

Antiviral Properties

The isoxazole nucleus is a key component in various compounds exhibiting a broad spectrum of biological activities, including antiviral effects. nih.gov Research has shown that isoxazole derivatives can be effective against a range of viruses.

One area of investigation has been their efficacy against plant viruses. A series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and evaluated for their antiviral activities against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov The results of these bioassays indicated that several of the synthesized compounds displayed significant in vivo antiviral activity against both TMV and CMV, with some even surpassing the performance of the commercial antiviral agent Ningnanmycin. nih.gov Specifically, compound 7t from this series demonstrated the most potent curative, protective, and inactivation activities against both viruses. nih.gov

In the context of human viruses, isoxazole derivatives have also been explored as potential anti-influenza agents. Researchers have designed and synthesized isoxazol-4-carboxa piperidyl derivatives that target the viral nucleoprotein, a crucial component for influenza A virus replication. rsc.org Furthermore, isothiazole (B42339) derivatives, which are structurally related to isoxazoles, have shown activity against both RNA and DNA viruses, including HIV-1, HIV-2, poliovirus 1, and Echovirus 9. cncb.ac.cn

While not all synthesized derivatives have shown antiviral activity, the versatility of the isoxazole scaffold continues to make it a promising area for the development of new antiviral therapeutics. researchgate.net

Antidiabetic Research

The potential of isoxazole derivatives in the management of diabetes has been an area of active research. The primary focus has been on their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. nih.gov The inhibition of these enzymes can help to control postprandial hyperglycemia, a common issue in type 2 diabetes. nih.gov

In one study, hybrid compounds of indole (B1671886) and oxadiazole, which can be considered related to isoxazole derivatives, were synthesized and evaluated for their antidiabetic potential. nih.gov These compounds were tested for their inhibitory activity against α-amylase and α-glucosidase. nih.gov The rationale behind this research is that heterocyclic moieties, such as those found in isoxazole and indole derivatives, have shown promise in inhibiting the enzymatic activity that leads to increased blood sugar levels. nih.gov

While direct studies on this compound derivatives for antidiabetic effects are not extensively detailed in the provided results, the broader class of isoxazole and related heterocyclic compounds shows significant promise as a foundation for developing new antidiabetic agents. nih.gov

Analgesic Effects

Isoxazole derivatives have been investigated for their potential analgesic and anti-inflammatory properties. nih.gov Certain derivatives have demonstrated significant pain-relieving effects in preclinical models.

For instance, one study reported on a series of 3-methylisoxazol-5(4H)-one derivatives. A particularly potent compound from this series, 4-(2-(4-(1H-benzimidazol-2-yl)phenyl)hydrazono)-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one , exhibited significant analgesic activity. nih.gov Another selected isoxazole derivative, compound 9a , not only showed analgesic effects but also demonstrated anti-inflammatory properties in the carrageenan test, with a potency comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov

The mechanism behind these analgesic effects is often linked to the inhibition of enzymes involved in the inflammatory pathway, such as cyclooxygenase-2 (COX-2) and lipooxygenase (LOX). nih.gov The ability of isoxazole derivatives to modulate these pathways underscores their potential as a basis for the development of new analgesic drugs. nih.gov

Carbonic Anhydrase Enzyme Inhibition

Derivatives of isoxazole have been identified as a novel class of inhibitors for carbonic anhydrase (CA) enzymes. nih.gov CAs are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications. nih.gov

In a study focused on isoxazole derivatives, several compounds were synthesized and tested for their inhibitory action against carbonic anhydrase. nih.gov Three derivatives, in particular, showed significant inhibitory activity. Among these, compound AC2 was the most potent, with an IC50 value of 112.3 ± 1.6 μM, followed by AC3 with an IC50 of 228.4 ± 2.3 μM. nih.gov These findings were supported by molecular docking and molecular dynamics simulations, which provided insights into the binding interactions between the isoxazole derivatives and the active site of the CA enzyme. nih.gov

The research suggests that isoxazole derivatives can serve as a new framework for designing effective carbonic anhydrase inhibitors. nih.gov The structure-activity relationship studies revealed that specific substitutions on the isoxazole ring are crucial for potent inhibitory activity. nih.gov

GATA4 and NKX2-5 Protein-Protein Interaction Modulation

The interaction between the transcription factors GATA4 and NKX2-5 is essential for heart development and has been implicated in cardiac hypertrophy. nih.govacs.org Small molecules that can modulate this protein-protein interaction (PPI) are of significant interest for potential therapeutic applications in cardiac repair. acs.orgresearchgate.net

Researchers have identified phenylisoxazole carboxamide derivatives as inhibitors of the GATA4-NKX2-5 transcriptional synergy. nih.govacs.org Through the synthesis and characterization of a large library of derivatives, structure-activity relationship (SAR) analyses have been conducted. nih.gov These studies revealed that the aromatic isoxazole portion of the molecule is critical for inhibiting the GATA4-NKX2-5 interaction. nih.gov

One of the most potent hit compounds identified was N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (compound 3) , which exhibited an IC50 of 3 μM for the inhibition of GATA4-NKX2-5 synergy. acs.org Further studies with a potent inhibitor, 3i-1000 , demonstrated that modulating this interaction can have beneficial effects in experimental models of myocardial infarction, leading to improved left ventricular function and reduced adverse structural remodeling. researchgate.net These findings highlight the potential of isoxazole derivatives as a novel class of small molecules for targeting cardiac diseases by modulating the GATA4-NKX2-5 interaction. acs.orgresearchgate.net

Structure Activity Relationship Sar Studies and Lead Optimization

Elucidation of Key Structural Features for Biological Activity

The biological activity of isoxazole (B147169) derivatives is intrinsically linked to a set of key structural features. The carboxylic acid group at the C-4 position, or its ester and amide derivatives, is frequently identified as crucial for maintaining inhibitory activity against various enzymes. nih.gov The electronic properties of these derivatives appear favorable for interaction with biological targets. nih.gov For instance, in the pursuit of anti-tuberculosis agents, benzyloxy, benzylamino, and phenoxy derivatives of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters have been identified as highly potent and selective lead compounds. johnshopkins.eduacs.org

Furthermore, the nature and position of substituents on appended aromatic rings are critical. The presence of chloro or bromo groups on a phenyl ring attached to the isoxazole core has been shown to confer significant anti-inflammatory activity and selectivity for the COX-2 enzyme. nih.gov In a different context, for indole-isoxazole hybrids designed as anticancer agents, specific substitutions on a terminal piperazine (B1678402) ring were found to induce potent cytotoxicity. nih.gov The importance of hydrogen bonding capabilities has also been highlighted; a hydrogen bond-donating N-heterocycle at the C-5 position of the isoxazole was found to significantly boost potency in a series of allosteric RORγt inverse agonists. dundee.ac.uk

| Feature | Observation | Biological Target/Activity |

| C-4 Carboxylic Acid Moiety | Essential for inhibitory activity; esters and amides also effective. nih.gov | General enzyme inhibition. nih.gov |

| C-5 Phenyl Ring Substituents | Benzyloxy, benzylamino, phenoxy groups enhance potency and selectivity. johnshopkins.eduacs.org | Anti-tuberculosis. johnshopkins.eduacs.org |

| Appended Phenyl Ring Halogens | Chloro or bromo substitutions increase activity and selectivity. nih.gov | COX-2 Inhibition / Anti-inflammatory. nih.gov |

| C-5 Hydrogen Bond Donor | N-heterocycle at C-5 significantly increases potency. dundee.ac.uk | RORγt inverse agonism. dundee.ac.uk |

Systematic Modifications at Isoxazole Ring Positions (C-3, C-4, C-5)

Systematic modification of the isoxazole ring is a cornerstone of lead optimization. The isoxazole ring's structure is amenable to the introduction of a wide variety of substituents at the C-3, C-4, and C-5 positions, allowing for fine-tuning of the molecule's properties. nih.govnih.gov

C-3 Position: This position is often modified to explore interactions with specific pockets in a target protein. In one study, introducing a methyl group at the C-3 position of an isoxazoline (B3343090) ring resulted in potent analgesic and COX-2 selective compounds. nih.gov In another series, the C-3 position was appended with various aryl groups to create 5-methyl-3-arylisoxazole-4-carboxamides with a range of biological activities. researchgate.net

C-4 Position: While the carboxylic acid or its simple ester is often a key feature, this position can be used to link to other molecular fragments. Research on trisubstituted isoxazoles has involved focused exploration around the C-4 and C-5 positions to enhance potency and selectivity. dundee.ac.uk

Influence of Substituent Positioning on Biological Efficacy

The precise placement of substituents on the isoxazole core or its appended moieties has a profound impact on biological efficacy. A slight shift in a functional group's position can alter the molecule's conformation and its ability to bind to its target. For example, the introduction of an ortho-fluoro substituent on a benzoic acid moiety attached to the isoxazole scaffold caused a decrease in potency, which was attributed to an unfavorable conformation and potential charge repulsion within the binding pocket. dundee.ac.uk

The importance of the isoxazole scaffold itself is demonstrated when it is replaced by a regioisomeric ring system. The substitution of an isoxazole ring with an N-methylpyrazole led to a marked decrease in inhibitory activity, underscoring the critical role of the specific arrangement of the nitrogen and oxygen atoms in the isoxazole ring for target interaction. nih.gov Furthermore, the position of substituents on an attached phenyl ring can be a determining factor for activity; placing a fluorine or trifluoromethyl group at the fourth position of a phenyl ring on an isoxazole was found to promote cytotoxicity in cancer cell lines. nih.gov

Rational Design for Enhanced Selectivity and Potency

Rational, structure-based design is a powerful strategy for optimizing isoxazole-based compounds. By leveraging knowledge of the target protein's three-dimensional structure, medicinal chemists can design molecules with improved affinity and selectivity. johnshopkins.edusigmaaldrich.com This approach was successfully applied in the development of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters as inhibitors of Mycobacterium tuberculosis. acs.orgnih.gov The iterative process of design, synthesis, and biological evaluation led to compounds with nanomolar activity against replicating bacteria and excellent selectivity. johnshopkins.eduacs.org

Similarly, a structure-based design approach was used to guide modifications of a 3,4-diaryl-isoxazole inhibitor of casein kinase 1 (CK1), extending the pharmacophore to access new pockets in the ATP binding site to develop more potent and selective inhibitors. mdpi.com In the development of RORγt modulators, X-ray crystallography of trisubstituted isoxazoles bound to the protein provided critical insights into the binding mode, enabling the rational design of new analogs with improved potency and a better selectivity profile. dundee.ac.uk

| Lead Compound Class | Design Strategy | Outcome |

| 5-Phenyl-3-isoxazolecarboxylic acid ethyl esters | Rational design based on SAR. johnshopkins.edunih.gov | Potent and selective anti-tuberculosis agents. johnshopkins.eduacs.org |

| 3,4-Diaryl-isoxazoles | Structure-based extension of pharmacophore. mdpi.com | Potent and selective CK1 inhibitors. mdpi.com |

| Trisubstituted isoxazoles | Structure-based design using X-ray crystallography. dundee.ac.uk | Allosteric RORγt inverse agonists with improved potency and selectivity. dundee.ac.uk |

Strategies for Lead Compound Derivatization

Once a promising lead compound is identified, derivatization is employed to explore the surrounding chemical space and optimize its drug-like properties. The 5-ethyl-isoxazole-4-carboxylic acid scaffold serves as a versatile building block for creating more complex molecules.

A common strategy involves creating hybrid molecules. For instance, linking an indole (B1671886) core to an isoxazole scaffold and subsequently synthesizing a library of carboxamide derivatives (by reacting the C-5 carboxylic acid with various amines) allowed for a thorough exploration of the SAR for anticancer activity. nih.gov Another approach is to use functionalized isoxazoles as building blocks in more complex syntheses. The unnatural amino acid 5-amino-3-methyl-isoxazole-4-carboxylic acid has been incorporated into peptides, opening new avenues for the creation of novel peptidomimetics. nih.gov The identification of benzyloxy, benzylamino, and phenoxy derivatives of 5-phenyl-3-isoxazolecarboxylic acid ethyl esters as potent anti-TB agents makes them attractive lead compounds for further derivatization to improve pharmacokinetic properties while maintaining high potency. johnshopkins.eduacs.org

Computational and Theoretical Investigations of 5 Ethyl Isoxazole 4 Carboxylic Acid

Computational and theoretical chemistry serve as powerful tools in modern drug discovery and materials science, providing crucial insights into the behavior of molecules at an atomic level. While specific, in-depth computational studies focusing exclusively on 5-Ethyl-isoxazole-4-carboxylic acid are not extensively detailed in published literature, a significant body of research on closely related isoxazole (B147169) derivatives allows for a well-grounded projection of its molecular properties and potential interactions. These studies on analogous compounds illuminate the methodologies and expected outcomes of computational analyses for this specific molecule.

Applications in Drug Discovery and Development

Identification of Novel Therapeutic Candidates

The isoxazole (B147169) nucleus is a key component in numerous compounds that have been investigated for a variety of therapeutic applications. Derivatives of 5-Ethyl-isoxazole-4-carboxylic acid have shown promise as lead compounds in the development of new drugs, particularly in the realms of antimicrobial and anticancer research.

Studies have indicated that derivatives of isoxazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one investigation, this compound itself was evaluated for its antimicrobial efficacy against multi-drug resistant bacterial strains, with results suggesting it could serve as a valuable lead compound for the development of new antibiotics to combat resistant infections. The potential for this compound to be a precursor for anticancer agents is also an active area of research. The diverse biological activities associated with the isoxazole scaffold underscore its importance in the quest for novel therapeutic candidates. nih.gov

| Potential Therapeutic Area | Rationale Based on Isoxazole Derivatives |

| Antimicrobial | Demonstrated efficacy against multi-drug resistant bacteria. |

| Anticancer | Antiproliferative activity observed against various cancer cell lines. nih.gov |

| Anti-inflammatory | Inhibition of key enzymes in the inflammatory pathway, such as COX-2. nih.gov |

| Immunosuppressive | Known biological activity of isoxazole derivatives. |

Development of Multi-Targeted Therapies

The development of therapies that can modulate multiple biological targets simultaneously is a growing area of interest in drug discovery, offering the potential for enhanced efficacy and a lower likelihood of developing drug resistance. The isoxazole scaffold, due to its chemical versatility, is well-suited for the design of such multi-targeted agents. nih.govnih.gov

The ability of isoxazole derivatives to interact with a wide range of biological targets has been documented. For instance, different derivatives have been synthesized to act as inhibitors of cyclooxygenase-2 (COX-2) for anti-inflammatory effects, while others have been developed as ligands for nicotinic acetylcholine (B1216132) receptors (nAChR) for potential use as analgesics. nih.gov This demonstrates the capacity of the isoxazole core, as found in this compound, to be chemically modified to interact with diverse biological targets. The bifunctional nature of 5-amino-3-methyl-isoxazole-4-carboxylic acid, a related compound, further illustrates the potential for creating derivatives with multiple interaction points. nih.gov

Advancements Towards Personalized Medicine Approaches

Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup and the specific molecular drivers of their disease. The development of targeted therapies, for which isoxazole derivatives show significant promise, is a cornerstone of this approach.

By identifying specific molecular targets, such as enzymes or receptors that are overexpressed or mutated in certain diseases, it is possible to design drugs that are more effective in specific patient populations. For example, the development of isoxazole-based inhibitors of Hsp90 has been explored for activity against human lung and breast cancer cells with particular genetic profiles. nih.gov While direct research linking this compound to personalized medicine is still emerging, its role as a scaffold for creating targeted inhibitors is a key contribution. The synthesis of derivatives that are highly potent against specific cancer cell lines, such as certain melanoma or colorectal adenocarcinoma cells, paves the way for therapies that could be selected based on the molecular profile of a patient's tumor. nih.gov

Contribution to Pharmaceutical Research Pipelines

This compound and its analogs are valuable contributors to the pharmaceutical research and development pipeline, primarily serving as key intermediates and building blocks for the synthesis of more complex and biologically active molecules. google.com Its structural versatility allows for a wide range of chemical modifications, facilitating the creation of libraries of novel compounds for screening and lead optimization.

Emerging Research Directions and Future Perspectives

Exploration of New Synthetic Pathways for Complex Isoxazole (B147169) Derivatives

The synthesis of isoxazole derivatives has advanced significantly, moving beyond traditional methods to embrace more efficient and sophisticated strategies. rsc.orgresearchgate.net Researchers are actively exploring novel synthetic routes to create complex and diverse isoxazole-based molecules with enhanced biological activity. rsc.orgsemanticscholar.org

Key methodologies that are gaining prominence include:

Transition Metal-Catalyzed Cycloadditions: These reactions offer a powerful tool for the regioselective synthesis of substituted isoxazoles. rsc.orgorganic-chemistry.org

Green Chemistry Approaches: The use of environmentally benign reagents and solvents, such as water, is becoming increasingly important in isoxazole synthesis. rsc.orgnih.gov Microwave and ultrasound-assisted reactions are also being employed to improve efficiency and reduce reaction times. nih.govnih.gov

Multi-component and One-Pot Reactions: These strategies allow for the construction of complex isoxazole derivatives in a single step from simple starting materials, streamlining the synthetic process. organic-chemistry.orgmdpi.com

Domino and Cascade Reactions: These elegant synthetic sequences involve multiple bond-forming events in a single operation, leading to the rapid assembly of intricate molecular architectures. nih.gov

Recent studies have highlighted various innovative approaches. For instance, a one-pot, three-step procedure using a copper(I)-catalyzed cycloaddition has been developed for the efficient synthesis of 3,5-disubstituted isoxazoles. organic-chemistry.org Another notable method involves the AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles. organic-chemistry.org Furthermore, the synthesis of 3-(1-benzofuran-2-Yl)-5-(aryl-substituted) isoxazoles has been achieved through the reaction of chalcone (B49325) with hydroxylamine (B1172632) hydrochloride. mdpi.com

These advanced synthetic methodologies are not only expanding the chemical space of accessible isoxazole derivatives but are also facilitating the creation of compounds with precisely tailored properties for specific biological applications. rsc.orgresearchgate.net

Discovery of Undiscovered Biological Targets for Isoxazole Scaffolds

The isoxazole moiety is a recognized pharmacophore present in numerous clinically approved drugs, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. rsc.orgresearchgate.netsemanticscholar.org While many biological targets for isoxazoles are well-established, ongoing research continues to uncover novel targets, expanding the therapeutic potential of this versatile scaffold. researchgate.netmdpi.com

Recent research has identified several new and promising biological targets for isoxazole derivatives:

Enzyme Inhibition: Isoxazole derivatives have shown inhibitory activity against a variety of enzymes. For example, certain derivatives have been identified as inhibitors of carbonic anhydrase (CA), an enzyme implicated in several diseases. acs.orgnih.gov Additionally, isoxazole compounds have been found to target fatty acyl-AMP ligases (FadD) in Mycobacterium tuberculosis, presenting a new avenue for antitubercular drug development. nih.gov The enzyme acetylcholinesterase (AChE), relevant to Alzheimer's disease, is another target for which isoxazole-based inhibitors have been designed. nih.gov

Receptor Modulation: Isoxazole-containing compounds have been shown to modulate the activity of various receptors. They can act as GABAA α5 receptor positive allosteric modulators, which is relevant for treating cognitive disorders. mdpi.com Furthermore, they have been investigated as antagonists for lysophosphatidic acid (LPA) receptors and modulators for the retinoic acid-related orphan receptor gamma (RORγ). mdpi.com

Protein-Protein Interaction Inhibition: The isoxazole scaffold is being explored for its ability to disrupt protein-protein interactions that are crucial for disease progression. For instance, isoxazole derivatives are being investigated as inhibitors of heat shock protein 90 (Hsp90), a chaperone protein involved in cancer. bonviewpress.comresearchgate.net

The discovery of these new biological targets opens up exciting possibilities for the development of isoxazole-based therapies for a broader range of diseases. rsc.orgresearchgate.net

Integration of Advanced Computational Techniques in Drug Design

The integration of advanced computational techniques has become an indispensable tool in the design and development of isoxazole-based drugs. researchgate.netresearchgate.net In silico methods are employed to predict the binding affinity of isoxazole derivatives to their biological targets, optimize their pharmacokinetic properties, and guide the design of more potent and selective compounds. acs.orgbonviewpress.com

Key computational approaches utilized in isoxazole drug design include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. acs.orgbonviewpress.com Molecular docking studies have been instrumental in identifying potential isoxazole-based inhibitors for targets such as Hsp90 and carbonic anhydrase. acs.orgnih.govbonviewpress.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of key interactions over time. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized derivatives. researchgate.net

Virtual Screening: This method involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target. bonviewpress.comresearchgate.net

A recent study utilized virtual screening of the ZINC database to identify novel isoxazole-based Hsp90 inhibitors, with subsequent molecular docking analysis revealing promising candidates with high binding affinities. bonviewpress.comresearchgate.net Another study combined molecular docking, MD simulations, and free energy calculations to investigate the binding mechanism of isoxazole derivatives with carbonic anhydrase. acs.org These computational approaches not only accelerate the drug discovery process but also provide a deeper understanding of the molecular basis of drug action. researchgate.net

Development of Isoxazole-Containing Peptidomimetics and Hybrid Compounds

To enhance the therapeutic potential and overcome limitations of traditional small molecules and peptides, researchers are increasingly focusing on the development of isoxazole-containing peptidomimetics and hybrid compounds. mdpi.comrsc.orgnih.gov This strategy involves combining the isoxazole scaffold with other bioactive moieties to create novel molecules with improved properties. mdpi.comresearchgate.net

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved stability and oral bioavailability. nih.gov The incorporation of isoxazole rings into peptide backbones can constrain their conformation, leading to increased receptor affinity and selectivity. rsc.org For example, isoxazoline-containing peptidomimetics have been designed as dual ligands for αvβ3 and α5β1 integrins, which are involved in cell adhesion and signaling. nih.gov Furthermore, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been explored as an unnatural amino acid for the solid-phase synthesis of mixed α/β-peptides. nih.gov

Hybrid compounds , on the other hand, are created by covalently linking two or more different pharmacophores to generate a single molecule with multiple biological activities or a synergistic effect. mdpi.comtandfonline.com This approach is particularly promising for the development of multi-target drugs. mdpi.com For instance, isoxazole-isoxazole and isoxazole-oxazole hybrids have been synthesized and shown to possess a wide range of biological activities, including anticancer and anti-inflammatory effects. mdpi.com Similarly, isoxazole-triazole hybrids have demonstrated potent antibacterial activity. nih.gov The synthesis of hybrid compounds combining isoxazole and isoxazoline (B3343090) motifs has also been reported. researchgate.net

The development of isoxazole-containing peptidomimetics and hybrid compounds represents a promising frontier in drug discovery, offering the potential for novel therapeutics with enhanced efficacy and improved pharmacological profiles. mdpi.comrsc.org

Q & A

Basic: What safety precautions are essential when handling 5-Ethyl-isoxazole-4-carboxylic acid in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves (inspected prior to use) and flame-retardant antistatic lab coats to prevent skin contact. Avoid touching the outer surface of contaminated gloves during removal .

- Respiratory Protection: Ensure adequate ventilation to avoid inhalation of dust or vapors. Use fume hoods for bulk handling .

- Storage: Store in a cool (0°C–6°C), dry, and ventilated area, away from incompatible materials. Use airtight containers to prevent moisture absorption or decomposition .

- Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and dispose of waste according to local regulations .

Basic: What are the recommended steps for synthesizing 5-Ethyl-isoxazole-4-carboxylate derivatives?

Answer:

A common method involves esterification or alkylation reactions :

- Example Protocol: React this compound with ethanol under acid catalysis (e.g., H₂SO₄) at reflux (70–80°C) for 6–8 hours. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3). Purify the product using column chromatography (silica gel, gradient elution) .

- Critical Notes: Optimize reaction stoichiometry (1:1.2 molar ratio of acid to alcohol) to minimize unreacted starting material. Confirm purity via melting point analysis and HPLC (>95% purity threshold) .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under oxidative conditions?

Answer:

- Stress Testing: Perform forced degradation studies (e.g., expose to 3% H₂O₂ at 40°C for 24 hours) and analyze degradation products via LC-MS. Compare results with literature to identify discrepancies .

- Mechanistic Studies: Use DFT calculations to predict reactive sites (e.g., isoxazole ring susceptibility to electrophilic attack) and validate with NMR monitoring of degradation intermediates .

- Recommendation: Standardize experimental conditions (pH, temperature) across studies to reduce variability .

Advanced: What advanced analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- Structural Elucidation:

- Purity Assessment:

Advanced: How can researchers design experiments to evaluate the biological activity of this compound analogs?

Answer:

- Target Selection: Prioritize enzymes (e.g., cyclooxygenase-2) or receptors (e.g., GABAₐ) based on structural similarity to active isoxazole derivatives .

- In Vitro Assays:

- SAR Analysis: Modify substituents (e.g., ethyl to methyl groups) and correlate changes in bioactivity using regression models .

Basic: What are the key considerations for storing this compound to ensure long-term stability?

Answer:

- Temperature Control: Store at 0°C–6°C in amber glass vials to prevent photodegradation .

- Moisture Prevention: Use desiccants (e.g., silica gel) in containers to avoid hydrolysis of the carboxylic acid group .

- Documentation: Regularly monitor storage conditions via data loggers and perform stability-indicating assays (e.g., HPLC every 6 months) .

Advanced: How can computational methods enhance the synthesis optimization of this compound derivatives?

Answer:

- Reaction Modeling: Use Gaussian or ORCA software to simulate transition states and identify rate-limiting steps (e.g., nucleophilic acyl substitution in esterification) .

- Solvent Optimization: Predict solvent effects (e.g., dielectric constant) via COSMO-RS to select ideal media (e.g., DMF for polar intermediates) .

- Machine Learning: Train models on existing reaction datasets to predict yields and side products .

Advanced: What strategies address gaps in toxicological data for this compound?

Answer:

- In Silico Toxicology: Use QSAR tools (e.g., Toxtree) to predict mutagenicity or carcinogenicity based on structural alerts .

- In Vivo Screening: Conduct acute toxicity studies in rodent models (OECD Guideline 423) at incremental doses (10–1000 mg/kg) .

- Metabolite Profiling: Identify Phase I/II metabolites via hepatocyte incubation and LC-HRMS to assess bioactivation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報